alpha-Methyl-DL-phenylalanine
CAS No.: 1132-26-9
VCID: VC21543820
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
Alpha-Methyl-DL-phenylalanine is a derivative of the amino acid phenylalanine, with a methyl group added to the alpha carbon. This modification gives it unique properties that are exploited in various fields, including pharmaceutical development, protein engineering, food science, biochemical research, and cosmetics. The compound is known for its role as a building block in peptide synthesis and its potential as a flavor enhancer. Pharmaceutical DevelopmentAlpha-Methyl-DL-phenylalanine is used in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to act as a building block allows researchers to design drugs with specific properties. Protein EngineeringIn protein engineering, this compound helps in designing proteins with altered properties, which can lead to more effective enzymes or therapeutic proteins. Food IndustryIt serves as a flavor enhancer or additive, providing a unique taste profile in food products. Biochemical ResearchAlpha-Methyl-DL-phenylalanine plays a role in studying metabolic pathways and amino acid interactions, aiding in understanding complex biochemical processes. Cosmetic FormulationsIt is used in some cosmetic products due to its potential skin benefits, contributing to formulations aimed at improving skin texture and appearance. Inhibition of Phenylalanine HydroxylaseAlpha-Methyl-DL-phenylalanine is known to inhibit phenylalanine hydroxylase, an enzyme crucial for converting phenylalanine into tyrosine. This inhibition can lead to hyperphenylalaninemia, a condition characterized by elevated levels of phenylalanine in the blood and brain. In studies involving newborn mice, this compound inhibited hepatic phenylalanine hydroxylase activity by 65-70% within 12 hours, maintaining decreased enzyme activity with daily administrations . Effects on Brain PolyribosomesChronic hyperphenylalaninemia induced by alpha-Methyl-DL-phenylalanine and phenylalanine leads to the disaggregation of brain polyribosomes, affecting protein synthesis rates. This effect persists even after repeated injections, indicating a sustained impact on brain metabolism . Comparison with Other Phenylalanine Derivatives
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1132-26-9 | ||||||||||||
Product Name | alpha-Methyl-DL-phenylalanine | ||||||||||||
Molecular Formula | C10H13NO2 | ||||||||||||
Molecular Weight | 179.22 g/mol | ||||||||||||
IUPAC Name | 2-amino-2-methyl-3-phenylpropanoic acid | ||||||||||||
Standard InChI | InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | ||||||||||||
Standard InChIKey | HYOWVAAEQCNGLE-UHFFFAOYSA-N | ||||||||||||
SMILES | CC(CC1=CC=CC=C1)(C(=O)O)N | ||||||||||||
Canonical SMILES | CC(CC1=CC=CC=C1)(C(=O)O)N | ||||||||||||
Physical Description | Solid | ||||||||||||
Synonyms | alpha-Methyl-DL-phenylalanine;1132-26-9;2-amino-2-methyl-3-phenylpropanoicacid;2-Amino-2-methyl-3-phenylpropionicacid;HYOWVAAEQCNGLE-UHFFFAOYSA-N;(+/-)-2-Amino-2-methyl-3-phenylpropionicacid;2-amino-2-methyl-3-phenyl-propanoicacid;2-Methylphenylalanine;2-Methylphenylalanine#;H-DL-(ME)PHE-OH;H-A-ME-DL-PHE-OH;ALPHA-ME-DL-PHE-OH;ACMC-1AH59;.alpha.-Methyl-phenylalanine;Phenylalanine,alpha-methyl-;H-ALPHA-ME-DL-PHE-OH;SCHEMBL122295;ACMC-209g27;286656_ALDRICH;AC1Q2B52;GTPL5093;CHEMBL1222268;CTK8C6076;MolPort-001-793-024;AC1L3392 | ||||||||||||
PubChem Compound | 108055 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume